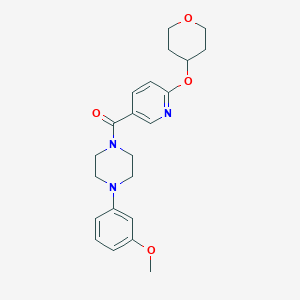

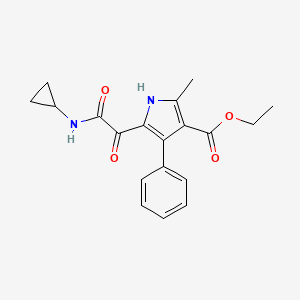

![molecular formula C19H21N3O5S B2637872 N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 891125-01-2](/img/structure/B2637872.png)

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with interesting applications in medicinal chemistry . They are found in several commercially available drugs and have been reported to possess a wide range of therapeutic properties .

Synthesis Analysis

Thiophenes are synthesized using various strategies, including ring-forming multicomponent reactions . The synthesis and characterization of novel thiophene moieties is a topic of interest for medicinal chemists .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C .Chemical Reactions Analysis

The chemical reactions involving thiophenes can be complex and varied, depending on the specific derivatives and conditions .Physical And Chemical Properties Analysis

Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . Its physical and chemical properties can vary significantly when it is part of a larger molecule or when it is substituted with other groups .Scientific Research Applications

Organic Semiconductors and Optoelectronics

Thiophene derivatives play a crucial role in organic electronics due to their excellent charge transport properties. Researchers have investigated the use of N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. Its π-conjugated structure allows efficient charge transfer, making it a promising candidate for next-generation optoelectronic devices .

Anticancer Potential

Thiophene-based compounds often exhibit interesting pharmacological properties. Some derivatives have shown potential as anticancer agents. While specific studies on our compound are limited, its structural features warrant further investigation. Researchers explore its interactions with cellular targets and its ability to inhibit cancer cell growth .

Anti-Inflammatory Activity

Thiophene derivatives have been studied for their anti-inflammatory effects. Although direct evidence for our compound is scarce, its structural similarity to other anti-inflammatory agents suggests potential activity. Further research could elucidate its mechanism of action and therapeutic relevance .

Antimicrobial Properties

Thiophene derivatives have demonstrated antimicrobial activity against various pathogens. While we lack specific data for N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide, its unique structure may contribute to its effectiveness against bacteria, fungi, or viruses. Investigating its mode of action and spectrum of activity would be valuable .

Corrosion Inhibition

Thiophene derivatives find applications as corrosion inhibitors in industrial chemistry. These compounds protect metals from degradation caused by environmental factors. Although research on our compound’s corrosion inhibition properties is limited, its potential warrants exploration in this field .

Material Science and OLED Fabrication

Thiophene derivatives contribute to material science, including the fabrication of OLEDs. Their π-conjugated systems allow efficient electron transport, making them suitable for light-emitting devices. While our compound’s specific role remains unexplored, its structural features align with those of other successful OLED materials .

Mechanism of Action

The mechanism of action of thiophene derivatives can vary widely, depending on their specific structure and the biological target. They have been reported to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .

Safety and Hazards

Future Directions

Thiophene derivatives, particularly oligothiophenes, have become dominant functional π–electron systems in organic materials science . They have attracted considerable interest due to their peculiar redox potentials and have found application in various fields . The development of novel thiophene derivatives with wider therapeutic activity is an ongoing area of research .

properties

IUPAC Name |

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c1-4-24-13-10-12(11-14(25-5-2)16(13)26-6-3)18-21-22-19(27-18)20-17(23)15-8-7-9-28-15/h7-11H,4-6H2,1-3H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWNZBKKJZUGTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

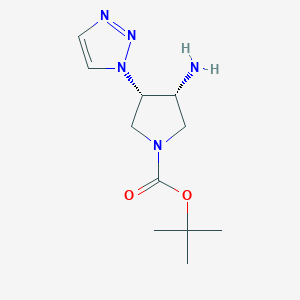

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2637789.png)

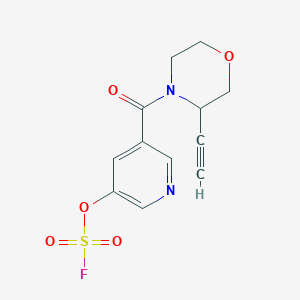

![2-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2637793.png)

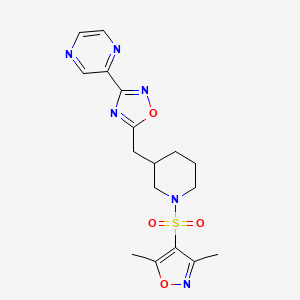

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2637794.png)

![Ethyl 1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethylcarbamate](/img/structure/B2637795.png)

![5-[(4-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2637805.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2637806.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637807.png)